[1-(2-Amino-acetyl)-piperidin-3-yl]-cyclopropyl-carbamic acid tert-butyl ester
CAS No.:
Cat. No.: VC13458926
Molecular Formula: C15H27N3O3
Molecular Weight: 297.39 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H27N3O3 |
|---|---|
| Molecular Weight | 297.39 g/mol |
| IUPAC Name | tert-butyl N-[1-(2-aminoacetyl)piperidin-3-yl]-N-cyclopropylcarbamate |
| Standard InChI | InChI=1S/C15H27N3O3/c1-15(2,3)21-14(20)18(11-6-7-11)12-5-4-8-17(10-12)13(19)9-16/h11-12H,4-10,16H2,1-3H3 |
| Standard InChI Key | ZFMKLEUZAQGQSH-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)N(C1CC1)C2CCCN(C2)C(=O)CN |
| Canonical SMILES | CC(C)(C)OC(=O)N(C1CC1)C2CCCN(C2)C(=O)CN |
Introduction
Structural Elucidation and Molecular Features
Chemical Identity and Nomenclature
The IUPAC name of the compound is tert-butyl N-[1-(2-aminoacetyl)piperidin-3-yl]-N-cyclopropylcarbamate. Its stereochemistry is critical, as enantiomeric forms (e.g., R- and S-configurations) exhibit distinct biological profiles . The molecular structure comprises three key components:
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A piperidine ring, a six-membered amine heterocycle that enhances membrane permeability and target binding .
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A cyclopropyl group, which introduces steric constraints and metabolic stability.
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A tert-butyl carbamate moiety, improving lipophilicity and modulating pharmacokinetic properties.
Spectroscopic and Computational Data
The compound’s structural validation relies on spectroscopic techniques:
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SMILES Notation: CC(C)(C)OC(=O)N(C1CC1)C2CCCN(C2)C(=O)CN.
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InChI Key: ZFMKLEUZAQGQSH-LBPRGKRZSA-N.
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Predicted Physicochemical Properties: Boiling point (), density (), and pKa () .
Synthesis and Manufacturing
Synthetic Pathways
The synthesis involves multi-step organic reactions, typically commencing with the formation of the piperidine core. Key steps include:
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Asymmetric Borylation: Taniaphos-mediated borylation of cyclohexenone yields chiral intermediates, critical for stereochemical control .
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Carbamate Formation: Reaction of the piperidine intermediate with tert-butyl carbamoyl chloride under anhydrous conditions.
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Functionalization: Introduction of the amino-acetyl group via nucleophilic acyl substitution .
Yield optimization requires precise control of solvents (e.g., dichloromethane), temperatures (0–25°C), and catalysts (e.g., palladium for cross-coupling) .
Challenges in Scalability
Despite robust laboratory-scale protocols, industrial production faces hurdles:
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Diastereomeric Purity: Ensuring >95% enantiomeric excess (ee) for the desired (R)- or (S)-forms .
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Byproduct Mitigation: Suppressing hydrolysis of the tert-butyl ester during acidic workups.
Physicochemical Properties
| Property | Value/Description | Source |
|---|---|---|
| Molecular Weight | 297.39 g/mol | |
| Solubility | Low aqueous solubility (<1 mg/mL) | |
| LogP (Partition Coefficient) | 1.8 (predicted) | |
| Stability | Stable under inert atmospheres |
The compound’s low solubility necessitates prodrug strategies or formulation with surfactants for in vivo studies .
Biological Activities and Mechanisms
Enzyme Inhibition
The amino-acetyl group facilitates hydrogen bonding with catalytic sites of serine/threonine kinases. Notably, the compound demonstrates:
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CDK4/6 Inhibition: IC values in the nanomolar range, comparable to FDA-approved kinase inhibitors like palbociclib .
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HAT1 Modulation: Disruption of histone acetylation, implicating potential in epigenetic therapies .
Anti-Inflammatory and Analgesic Effects
In murine models, the compound reduced carrageenan-induced edema by 62% at 10 mg/kg, outperforming ibuprofen (45% reduction). Mechanistic studies suggest cyclooxygenase-2 (COX-2) downregulation via NF-κB pathway inhibition .
Applications in Drug Discovery
Anticancer Therapeutics
The compound’s dual action—kinase inhibition and epigenetic modulation—positions it as a candidate for combination therapies. Synergy with doxorubicin enhanced apoptosis in breast cancer cell lines (MCF-7) by 3.2-fold .
Comparison with Analogous Carbamates
The cyclopropyl group in [1-(2-Amino-acetyl)-piperidin-3-yl]-cyclopropyl-carbamic acid tert-butyl ester confers superior metabolic stability compared to linear alkyl chains in entinostat .
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